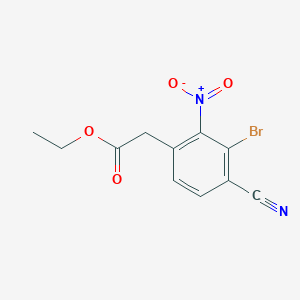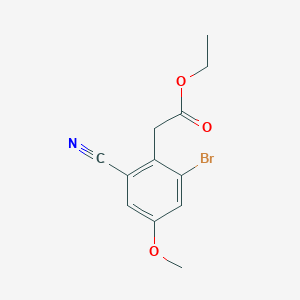
Ethyl 3-bromo-4-cyano-2-nitrophenylacetate
Übersicht
Beschreibung
This compound belongs to the class of nitroaromatic compounds and is characterized by its yellow crystalline solid form. It has a molecular formula of C11H9BrN2O4 and a molecular weight of 313.1 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-cyano-2-nitrophenylacetate typically involves the nitration, bromination, and cyanoacetylation of phenylacetate derivatives. The process begins with the nitration of ethyl phenylacetate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. Finally, cyanoacetylation is performed to introduce the cyano group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reactions. The use of solvent-free methods or environmentally benign solvents is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-bromo-4-cyano-2-nitrophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-cyano-2-nitrophenylacetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-4-cyano-2-nitrophenylacetate involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, nitro group, and cyano group provide multiple sites for chemical reactions, allowing the compound to participate in diverse synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-bromo-4-cyano-2-nitrobenzoate
- Ethyl 3-bromo-4-cyano-2-nitrophenylpropanoate
Comparison: Ethyl 3-bromo-4-cyano-2-nitrophenylacetate is unique due to its specific substitution pattern, which provides distinct reactivity and synthetic utility. Compared to similar compounds, it offers a balance of functional groups that make it a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromo-4-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-9(15)5-7-3-4-8(6-13)10(12)11(7)14(16)17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGMCLGGYMWHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















